4,4'-Dipyridyl sulfide
Overview
Description
4,4’-Dipyridyl sulfide is an organic sulfur compound with the chemical formula C10H8N2S. It is a solid that appears as white crystals or powder and is almost insoluble in water but soluble in many organic solvents such as ether and alcohol . This compound is widely used in chemical research due to its ability to form complexes with metal ions and participate in various organic synthesis reactions .
Preparation Methods
4,4’-Dipyridyl sulfide can be synthesized through the reaction of 4,4’-diaminobipyridyl with sulfur under alkaline conditions . Specifically, 4,4’-diaminobipyridine is dissolved in an alcohol, and then sulfur and a base are added to perform the reaction. After the reaction is complete, the target product is obtained through crystallization or other methods . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
4,4’-Dipyridyl sulfide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-dipyridyl disulfide.
Reduction: Reduction reactions can convert it back to 4,4’-diaminobipyridyl.
Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophilic aromatic fragments.
Common reagents and conditions used in these reactions include sulfur, bases, and various organic solvents. Major products formed from these reactions include 4,4’-dipyridyl disulfide and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
4,4’-Dipyridyl sulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Dipyridyl sulfide involves its ability to act as a covalent inhibitor. For example, it selectively covalently modifies the active-site cysteine of enzymes like DDAH through S-pyridinylation, catalyzed by a neighboring aspartate residue . This inactivation proceeds with the release of 4-thiopyridone, and the reactivity can be tuned by modifying the leaving group .
Comparison with Similar Compounds
4,4’-Dipyridyl sulfide can be compared with similar compounds such as:
4,4’-Dipyridyl disulfide: An organic disulfide obtained by the oxidative dimerization of 4-thiopyridine.
4,4’-Thiodipyridine: Another sulfur-containing pyridine derivative with similar properties.
What sets 4,4’-Dipyridyl sulfide apart is its unique ability to form stable complexes with metal ions and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-pyridin-4-ylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOFCCBFCHEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37968-97-1 | |
Record name | 4,4'-Dipyridyl Sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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